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molecular formula C19H22N2O B1654708 Propiophenone, 3-(4-phenyl-1-piperazinyl)- CAS No. 26108-53-2

Propiophenone, 3-(4-phenyl-1-piperazinyl)-

Cat. No. B1654708
M. Wt: 294.4 g/mol
InChI Key: XLHRSIAQCNHEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893261B2

Procedure details

A well-stirred mixture of acetophenone (17) (3.40 mL, 29.0 mmol), 1-phenylpiperazine hydrochloride (18) (4.48 g, 22.5 mmol), and 0.05 mL of concentrated HCl in absolute ethanol (35 mL) was heated under N2 at reflux conditions. Paraformaldehyde (1.00 g, 33.3 mmol) was added in four equal portions over 40 minutes. The reaction mixture was further refluxed for 6 hours. The solution was then cooled and poured onto crushed ice. The solid was separated by filtration, dried, and re-crystallized using a small amount of aqueous ethanol (<10 mL). The solution was allowed to cool overnight and yielded 5.32 g the desired product 19 (18.1 mmol, 62%) as a white, yellow crystal. 1H-NMR (CDCl3): δ 8.03 (2 H, d, J=7.24 Hz), 7.63 (1 H, t, J=7.37, 7.42 Hz), 7.50 (2H, t, J=7.87, 7.35 Hz), 7.31 (2H, m), 6.97 (3H, m), 3.89 (2H, t, J=6.89, 6.72 Hz), 3.62 (8H, m), 3.10 (2H, m). 13C-NMR (CDCl3): δ 195.99, 149.27, 135.41, 134.24, 129.51, 128.37, 122.00, 117.43, 52.36, 51.97, 46.91, 33.14. Melting Point: 182-185° C.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].Cl.[C:11]1([N:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl.[CH2:24]=O>C(O)C>[C:4]1([C:1](=[O:3])[CH2:2][CH2:24][N:20]2[CH2:21][CH2:22][N:17]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:18][CH2:19]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
4.48 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
0.05 mL
Type
reactant
Smiles
Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under N2
TEMPERATURE
Type
TEMPERATURE
Details
at reflux conditions
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The solid was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
re-crystallized
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCN1CCN(CC1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.1 mmol
AMOUNT: MASS 5.32 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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